S-Trityl-L-cysteine
Description
S-Trityl-L-cysteine (STLC) is a synthetic small molecule initially identified for its potent inhibition of human mitotic kinesin Eg5 (KIF11), a motor protein critical for spindle assembly during mitosis . STLC exhibits ATP-noncompetitive and reversible binding to Eg5, inducing mitotic arrest and apoptosis in cancer cells. Its antiproliferative activity was highlighted in the NCI 60 tumor cell line screen, with a half-maximal growth inhibition (GI₅₀) of 1.3 µM . Despite its efficacy, STLC faces pharmacokinetic challenges due to its zwitterionic structure, leading to poor water solubility and bioavailability .
Properties
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-07-7 | |
| Record name | S-Trityl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tritylthio-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, S-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trifluoroacetic Acid (TFA)-Mediated Synthesis
Procedure :
-
L-Cysteine (0.005 mol) and triphenylmethanol (0.005 mol) are combined in trifluoroacetic acid (TFA, 15 mL).
-
The mixture is stirred at room temperature for 15 minutes.
-
TFA is removed under reduced pressure, and the residue is neutralized with aqueous sodium acetate.
-
The product is isolated via filtration and washed with ether to yield this compound.
Key Data :
-
Melting Point : 177–179°C
-
Purity : >95% by NMR analysis
Mechanistic Insight :
TFA protonates triphenylmethanol, generating a trityl carbocation (). The thiolate anion of cysteine attacks this electrophilic center, forming the S-trityl bond. The mild reaction conditions (room temperature, short duration) minimize racemization.
Hydrogen Halide/Acetic Acid Systems
Alternative protocols employ hydrogen bromide (HBr) or hydrogen chloride (HCl) in acetic acid:
-
HBr/AcOH Method :
-
HCl/AcOH Method :
Trade-offs :
-
HBr/AcOH : Higher racemization risk due to prolonged heating.
-
TFA : Superior enantiocontrol but requires careful handling of corrosive reagents.
Resolution of Racemization Challenges
Racemization during synthesis remains a critical concern, particularly in methods involving elevated temperatures or strong acids. The patent CN113214123A highlights that even minor epimerization (e.g., during amidation) necessitates resolution steps, such as diastereomeric salt formation with L-dibenzoyl tartaric acid. For this compound itself, the choice of acid catalyst and reaction duration are pivotal:
| Acid Catalyst | Temperature (°C) | Time (h) | ee (%) |
|---|---|---|---|
| TFA | 25 | 0.25 | >99 |
| HBr/AcOH | 40 | 1 | ~95 |
| HCl/AcOH | 40 | 4 | ~90 |
Scalability and Industrial Considerations
Solvent and Reagent Selection
Environmental and Cost Factors
-
TFA vs. HBr/AcOH : TFA’s corrosivity and environmental impact necessitate specialized equipment, whereas HBr/AcOH systems are cheaper but less efficient.
-
Waste Streams : Neutralization of acidic byproducts generates large volumes of saline waste, complicating large-scale production.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: S-Trityl-L-Cysteine can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium/naphthalene in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: L-Cysteine and trityl derivatives.
Substitution: Substituted cysteine derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
S-Trityl-L-cysteine is widely utilized as a protecting group for cysteine residues during peptide synthesis. This allows researchers to selectively modify peptides without affecting other functional groups. The use of protecting groups is crucial in synthesizing complex peptides where specific modifications are needed while preserving the integrity of the peptide backbone .
Drug Development
Mitotic Inhibition
this compound has been identified as a reversible, tight-binding inhibitor of the human kinesin Eg5, which is essential for mitotic progression. Research indicates that this compound effectively inhibits cell cycle progression specifically in the M phase, blocking cells from forming bipolar spindles necessary for cell division. This property makes it a promising candidate for developing anti-cancer drugs targeting mitotic pathways .
Antitumor Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits tumor growth in various cancer models. Its ability to mediate cell cycle arrest and apoptosis highlights its potential as an effective therapeutic agent against tumors .
Bioconjugation
Linking Peptides to Biomolecules
Researchers utilize this compound in bioconjugation strategies to link peptides with various biomolecules. This is essential for creating targeted therapies and diagnostics, particularly in personalized medicine where specific targeting of cancer cells can enhance treatment efficacy .
Protein Engineering
Designing Novel Proteins
The compound aids in the design and engineering of novel proteins with enhanced properties such as increased stability or improved binding affinity. By utilizing this compound in the synthesis of these proteins, researchers can create more effective therapeutic agents for various diseases .
Research in Cancer Therapeutics
Inhibition of Cancer Cell Growth
One prominent application of this compound is its role in synthesizing peptides that inhibit cancer cell growth. Studies have shown that compounds derived from this compound exhibit potent antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells .
Case Study: Antiproliferative Compounds
Research involving derivatives of this compound has indicated that certain compounds demonstrate significant DNA cleavage activity at low concentrations, further enhancing their potential as anti-cancer agents. These studies suggest that modifications to the trityl group can lead to improved biological activity against cancer cells .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Peptide Synthesis | Serves as a protecting group for cysteine residues, essential for selective modifications |
| Drug Development | Inhibits Eg5 kinesin, blocking mitotic progression; potential anti-cancer agent |
| Bioconjugation | Facilitates linking peptides to biomolecules for targeted therapies |
| Protein Engineering | Aids in designing proteins with enhanced stability and binding affinity |
| Cancer Therapeutics | Induces apoptosis and inhibits growth in various cancer cell lines |
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Clinical Implications
Biological Activity
S-Trityl-L-cysteine (STLC) is an organosulfur compound that has garnered significant attention for its biological activity, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as a therapeutic agent.
Overview of this compound
This compound is a derivative of cysteine, characterized by the presence of a trityl group. This modification enhances its biological activity, particularly as an inhibitor of mitotic kinesin Eg5, which plays a crucial role in cell division. STLC's ability to disrupt mitosis positions it as a promising candidate for cancer treatment.
The primary mechanism through which STLC exerts its anticancer effects is by inhibiting Eg5, a motor protein essential for the formation of the mitotic spindle. By preventing proper spindle assembly, STLC induces mitotic arrest and apoptosis in cancer cells.
- Inhibition of Eg5 : STLC has been shown to inhibit both basal ATPase activity (IC50 = 1 mM) and microtubule-activated ATPase activity (IC50 = 140 nM) of Eg5 .
- Cell Cycle Arrest : In HeLa cells, STLC induces mitotic arrest with an IC50 of 700 nM . This arrest occurs primarily at the G2/M phase, leading to increased apoptosis rates in treated cells.
Antitumor Effects
Numerous studies have documented the antitumor effects of STLC across various cancer types:
- Neuroblastoma : In vitro studies demonstrated that STLC treatment led to apoptosis and cell cycle arrest in neuroblastoma cell lines (SK-N-SH and SH-SY5Y). The percentage of apoptotic cells increased significantly with higher concentrations of STLC .
- Chronic Myelogenous Leukemia (CML) : STLC induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase 3, resulting in apoptosis in CML cells .
Case Studies
- Study on Neuroblastoma :
- Study on CML Cells :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of STLC derivatives has revealed insights into enhancing its efficacy:
- Modifications to the amino and carboxyl groups can significantly affect the inhibitory activity against Eg5 and other targets such as SIRT2 .
- For instance, derivatives like TH-3 have shown superior potency compared to STLC itself, with an IC50 value significantly lower than that of STLC .
Comparative Efficacy
The following table summarizes key findings related to the biological activity and potency of this compound compared to its derivatives:
| Compound | Target | IC50 Value | Mechanism |
|---|---|---|---|
| This compound (STLC) | Eg5 | 140 nM | Inhibition of mitotic spindle formation |
| TH-3 | SIRT2 | 0.21 μM | Inhibition via binding interactions |
| STC4 | SIRT2 | 9.5 μM | Modified binding affinity |
Q & A
Q. What is the molecular mechanism by which S-Trityl-L-cysteine (STLC) inhibits mitotic kinesin Eg5 (KSP)?
STLC binds reversibly to the L5 allosteric binding site of Eg5, disrupting its ATPase activity and preventing bipolar spindle formation. This inhibition blocks mitotic progression, leading to cell cycle arrest in metaphase. Key studies using ATPase inhibition assays (IC₅₀ = 1 μM for basal activity; 140 nM for microtubule-activated ATPase) and cellular models (e.g., HeLa cells) confirm its selective action . Structural analyses via docking modeling further elucidate its binding interactions .
Q. What experimental approaches validate the specificity of STLC in targeting mitotic kinesins?
Specificity is validated through:
- Cell-based assays : STLC induces mitotic arrest (IC₅₀ = 700 nM in HeLa cells) without toxicity to interphase cells .
- Comparative inhibition studies : STLC shows no significant activity against other kinesins (e.g., Kif28) or non-mitotic cellular processes .
- Affinity matrix analysis : Confirms direct interaction with Eg5 using biochemical pull-down assays .
Q. How should researchers standardize in vitro assays for STLC’s ATPase inhibition activity?
Use purified Eg5 protein in ATPase activity assays with the following parameters:
- Buffer conditions : 25 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM ATP.
- Microtubule stimulation : Pre-polymerized tubulin (10 μM) to activate Eg4.
- Detection : Malachite green phosphate assay for quantitation . Include controls with known inhibitors (e.g., monastrol) to validate assay reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for STLC across different assay systems?
Variability arises from differences in:
- Protein purity : Ensure Eg5 is >90% pure via SDS-PAGE.
- Microtubule dynamics : Standardize tubulin polymerization protocols.
- Cellular permeability : Account for cell line-specific transport mechanisms (e.g., HCT116 vs. K562 cells) . Cross-validate findings using orthogonal methods, such as fluorescence polarization or surface plasmon resonance (SPR) .
Q. What structural modifications enhance the potency of STLC derivatives as KSP inhibitors?
Modifications to the trityl group improve binding affinity:
- Fused phenyl rings : Derivatives with two fused phenyls exhibit nanomolar-range inhibition (e.g., KSP IC₅₀ = 15 nM) .
- Substituent positioning : Electron-withdrawing groups at the para position enhance allosteric interactions .
- Prodrug strategies : Esterification of the carboxyl group improves cellular uptake in xenograft models .
Q. What in vivo models best demonstrate the antitumor efficacy of STLC and its derivatives?
- Xenograft models : HCT116 colorectal cancer xenografts show significant tumor growth suppression (e.g., 60% reduction at 50 mg/kg dosing) .
- Pharmacodynamic markers : Monitor mitotic arrest via phospho-histone H3 staining in tumor biopsies .
- Toxicity profiling : Assess off-target effects in non-proliferative tissues (e.g., liver, kidney) to confirm selectivity .
Q. How can researchers address discrepancies between STLC’s in vitro potency and in vivo efficacy?
Optimize:
- Pharmacokinetics : Modify solubility via PEGylation or nanoparticle encapsulation .
- Dosing schedules : Intermittent dosing to mitigate toxicity while maintaining mitotic blockade .
- Combination therapies : Pair STLC with microtubule-targeting agents (e.g., paclitaxel) for synergistic effects .
Methodological Considerations
Q. What analytical techniques are critical for characterizing STLC’s purity and stability in experimental workflows?
- HPLC-MS : Quantify purity (>97%) and detect degradation products .
- NMR spectroscopy : Confirm structural integrity, particularly the trityl-cysteine bond .
- Stability studies : Assess pH-dependent hydrolysis (e.g., in cell culture media at 37°C) .
Q. How should researchers design dose-response studies to account for STLC’s cell cycle-specific activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
